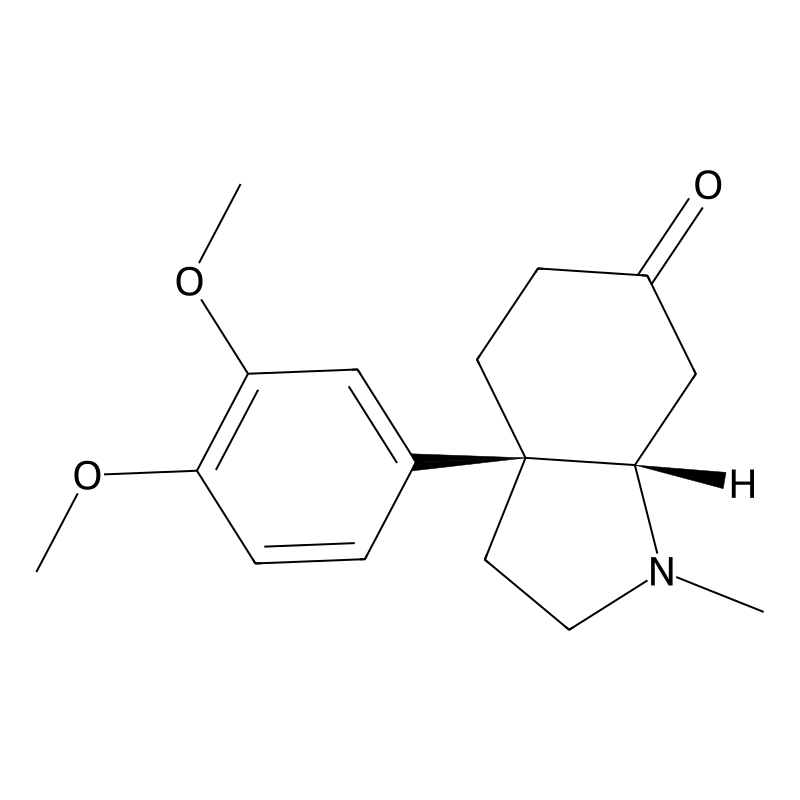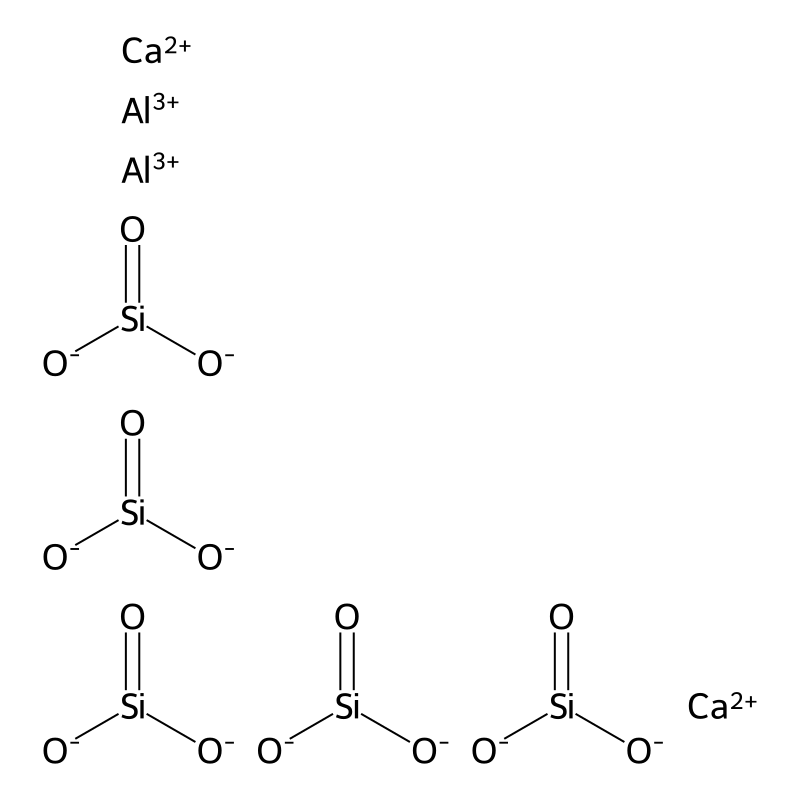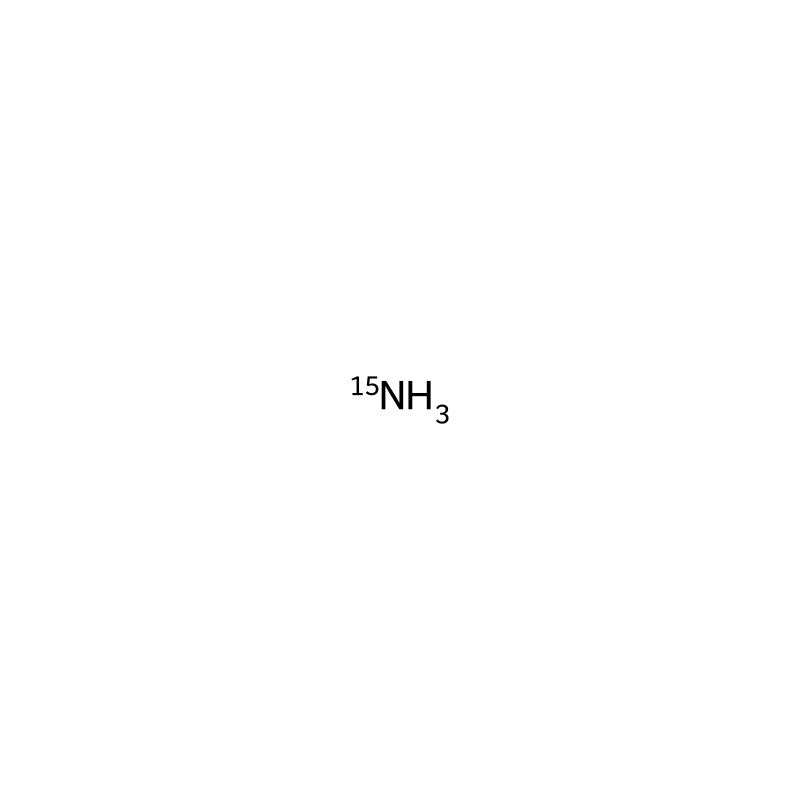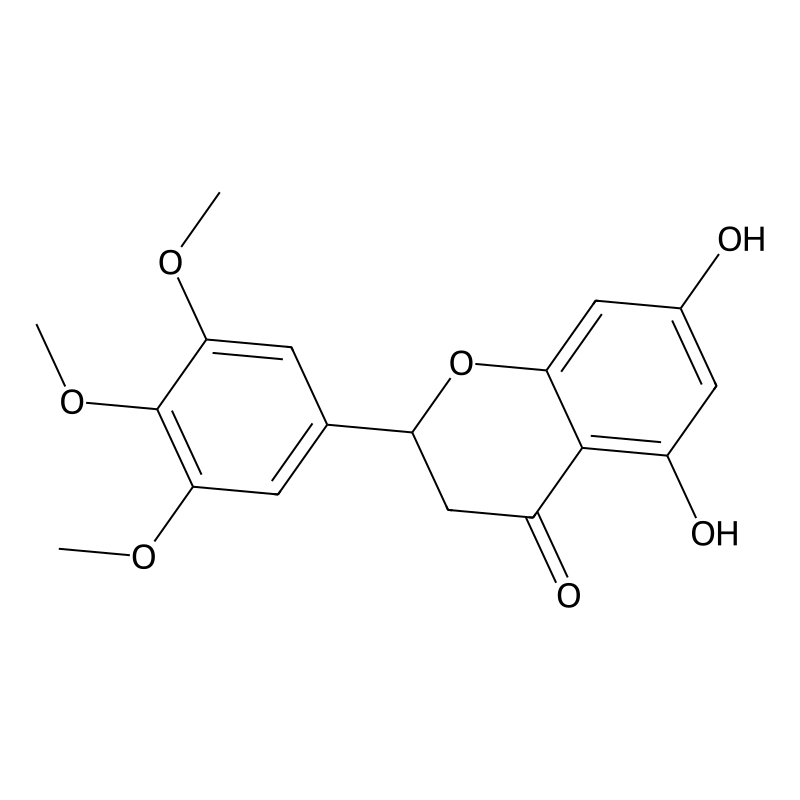IU1
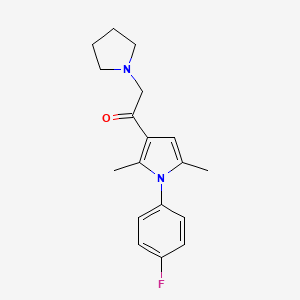
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Here's what we can glean from scientific databases:
- Chemical Databases: The compound can be found in chemical databases like ChEBI [], but no description of its function or research applications is provided.
Given the lack of specific information on this compound, here are some general areas where related structures are explored in scientific research:
Medicinal Chemistry
Many organic molecules with similar structures are being investigated for their potential medicinal properties. This can include applications as anti-cancer agents, antibiotics, or drugs targeting specific diseases [].
Organic Synthesis
The synthesis of new organic molecules is a fundamental aspect of chemical research. Compounds containing pyrrole and pyrrolidine rings are of interest to synthetic chemists due to their prevalence in biologically active molecules [].
Future Research Directions:
- Further research on 1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethan-1-one] could involve:
- Synthesis and characterization of the compound to confirm its structure and properties.
- Investigation of its potential biological activity in cell-based assays.
- Exploration of its medicinal chemistry through modifications to optimize its activity and selectivity.
IU1 is a small molecule that functions as a reversible inhibitor of deubiquitination by the enzyme Ubiquitin-Specific Protease 14 (USP14). It is characterized by the chemical formula and has a molecular weight of approximately 300.4 Da. IU1 selectively stimulates ubiquitin-dependent protein degradation, demonstrating an inhibitory concentration (IC50) in the range of 4 to 5 µM in various cellular contexts, including mouse embryonic fibroblasts and human embryonic kidney cells . The compound appears as a crystalline solid and is soluble in dimethyl sulfoxide, dimethylformamide, and ethanol, with maximum solubility achieved in dimethylformamide .
- Potential skin and eye irritation
- Unknown toxicity
The biological activity of IU1 has been extensively studied. It enhances proteasome activity and substrate proteolysis, making it significant in various cellular processes. Notably, IU1 has been shown to inhibit the replication of Dengue virus and to mitigate neuronal injury induced by ischemia/reperfusion in animal models . Additionally, IU1 has demonstrated efficacy in promoting the clearance of misfolded proteins associated with prion diseases by activating the ubiquitin-proteasome system .
IU1's primary applications lie within biomedical research and therapeutic development. It serves as a valuable tool for studying protein degradation pathways and has potential implications for treating diseases characterized by protein misfolding or aggregation, such as neurodegenerative disorders. Moreover, its antiviral properties against Dengue virus highlight its potential use in virology .
Studies on IU1 have focused on its interactions with USP14 and other deubiquitinating enzymes. IU1 has been shown to selectively inhibit USP14 without affecting other human deubiquitinating enzymes or ubiquitin-proteasome activity in their absence . This selectivity underscores its potential as a research tool for dissecting ubiquitin signaling pathways.
Several compounds share structural or functional characteristics with IU1. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Mechanism of Action | Unique Characteristics |
|---|---|---|---|
| PR-619 | Thiol-based inhibitor | Inhibits multiple deubiquitinating enzymes | Broad-spectrum DUB inhibitor |
| Glycyrrhizin | Triterpenoid saponin | Inhibits deubiquitination processes | Natural product with anti-inflammatory properties |
| WP1130 | Small molecule | Inhibits multiple DUBs including USP14 | Potential anti-cancer properties due to DUB inhibition |
| BAY 11-7082 | Small molecule | Inhibits NF-kB signaling pathway | Known for anti-inflammatory effects |
IU1 stands out due to its selective inhibition of USP14 specifically while enhancing proteasome activity, making it particularly useful for targeted studies in protein degradation mechanisms .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
GHS Hazard Statements
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive
Wikipedia
Dates
2: Xu YH, Guo NL. USP14 inhibitor IU1 prevents ventilator-induced lung injury in rats. Cell Mol Biol (Noisy-le-grand). 2014 Sep 7;60(2):50-4. PubMed PMID: 25198582.
3: Ponnappan S, Palmieri M, Sullivan DH, Ponnappan U. Compensatory increase in USP14 activity accompanies impaired proteasomal proteolysis during aging. Mech Ageing Dev. 2013 Jan-Feb;134(1-2):53-9. doi: 10.1016/j.mad.2012.12.007. Epub 2013 Jan 3. PubMed PMID: 23291607; PubMed Central PMCID: PMC3558606.
4: Nag DK, Finley D. A small-molecule inhibitor of deubiquitinating enzyme USP14 inhibits Dengue virus replication. Virus Res. 2012 Apr;165(1):103-6. doi: 10.1016/j.virusres.2012.01.009. Epub 2012 Jan 26. PubMed PMID: 22306365.
5: Doucet D, Tyshenko MG, Davies PL, Walker VK. A family of expressed antifreeze protein genes from the moth, Choristoneura fumiferana. Eur J Biochem. 2002 Jan;269(1):38-46. PubMed PMID: 11784296.
6: Sun XL, Jayaram HN, Gharehbaghi K, Li QJ, Xiao X, Antony AC. Modulation of the cytotoxicity of 3'-azido-3'-deoxythymidine and methotrexate after transduction of folate receptor cDNA into human cervical carcinoma: identification of a correlation between folate receptor expression and thymidine kinase activity. Cancer Res. 1999 Feb 15;59(4):940-6. PubMed PMID: 10029088.
7: Bhuyan AK, Udgaonkar JB. Multiple kinetic intermediates accumulate during the unfolding of horse cytochrome c in the oxidized state. Biochemistry. 1998 Jun 23;37(25):9147-55. PubMed PMID: 9636061.
8: Helliwell M, Vale A, Goulding R. Haemoperfusion in 'late' paracetamol poisoning. Hum Toxicol. 1981;1(1):25-30. PubMed PMID: 7348690.
9: Goodman SR, Marrs BL, Narconis RJ, Olson RE. Isolation and description of a menaquinone mutant from Bacillus licheniformis. J Bacteriol. 1976 Jan;125(1):282-9. PubMed PMID: 1245457; PubMed Central PMCID: PMC233361.
SS%^SSC$%50604^1^.^*5/1.65&U
